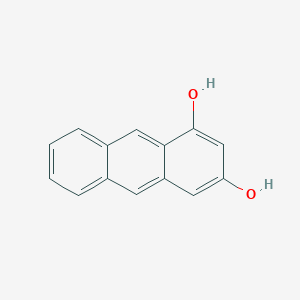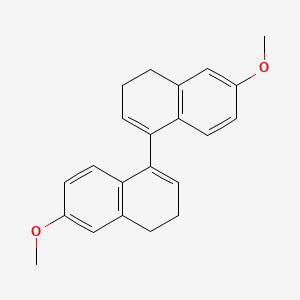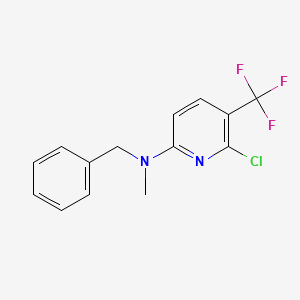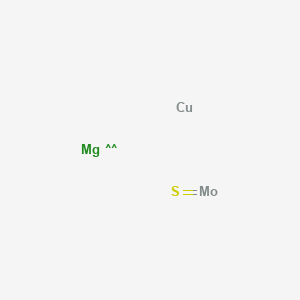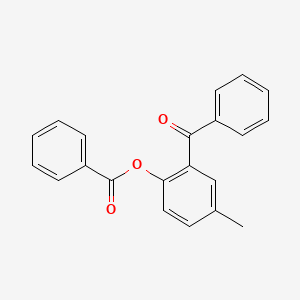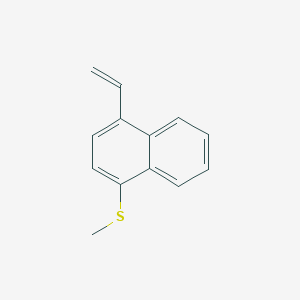
1-Ethenyl-4-(methylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(methylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two ortho-fused benzene rings, which contribute to their unique chemical properties. This compound, specifically, features an ethenyl group and a methylsulfanyl group attached to the naphthalene core, making it a subject of interest in various chemical research fields .
Preparation Methods
The synthesis of 1-Ethenyl-4-(methylsulfanyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts under mild reaction conditions . Another method involves the bromination of naphthalene followed by substitution reactions to introduce the ethenyl and methylsulfanyl groups .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Ethenyl-4-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
1-Ethenyl-4-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-(methylsulfanyl)naphthalene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylsulfanyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
1-Ethenyl-4-(methylsulfanyl)naphthalene can be compared with other naphthalene derivatives such as:
1-Ethenylnaphthalene: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1-Methyl-4-(methylsulfanyl)naphthalene: Similar structure but with a methyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
244301-23-3 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-ethenyl-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C13H12S/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 |
InChI Key |
WVPIRFLUVOJRRR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C2=CC=CC=C21)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
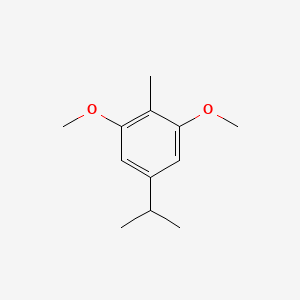
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
